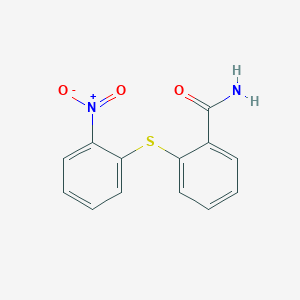

2-(2-Nitrophenylthio)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O3S |

|---|---|

Molecular Weight |

274.30 g/mol |

IUPAC Name |

2-(2-nitrophenyl)sulfanylbenzamide |

InChI |

InChI=1S/C13H10N2O3S/c14-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)15(17)18/h1-8H,(H2,14,16) |

InChI Key |

LGXNXBCKFYBGPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)SC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 2 Nitrophenylthio Benzamide

Reactivity of the Benzamide (B126) Moiety

The benzamide portion of the molecule contains a carbonyl group and an amide nitrogen, both of which are sites for chemical reactions. The attached aromatic ring is also susceptible to substitution reactions, with its reactivity being influenced by the thioether substituent.

Reactions at the Amide Nitrogen and Carbonyl Functionality

The amide functional group is known for its relative stability, yet it can undergo several important transformations under specific conditions.

Hydrolysis: Like other amides, the benzamide moiety can be hydrolyzed to the corresponding benzoic acid and ammonia under either acidic or basic conditions, typically requiring heat. The reaction involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon, followed by the cleavage of the carbon-nitrogen bond.

Reduction: The carbonyl group of the amide can be reduced to a methylene group (-CH₂-). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. However, in the context of 2-(2-nitrophenylthio)benzamide, the use of such potent, non-selective reagents presents a challenge, as they would likely also reduce the nitro group. researchgate.net Achieving selective reduction of the amide in the presence of a nitro group is a significant synthetic challenge.

Hoffmann Rearrangement: Primary amides can undergo the Hoffmann bromamide degradation reaction, where treatment with bromine in a basic solution results in the formation of a primary amine with one less carbon atom. ncert.nic.in This reaction proceeds through the migration of the aryl group from the carbonyl carbon to the nitrogen atom. ncert.nic.in Applying this to this compound would theoretically yield 2-(2-nitrophenylthio)aniline.

Acylation: The hydrogen atoms on the amide nitrogen can be replaced through acylation reactions with acid chlorides or anhydrides in the presence of a base. ncert.nic.in This leads to the formation of N-acylbenzamide derivatives.

Electrophilic Aromatic Substitution on the Benzamide Ring

The benzamide ring is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. total-synthesis.commasterorganicchemistry.com The outcome of such reactions is governed by the directing effects of the existing substituent, in this case, the 2-nitrophenylthio group (-S-Ar).

The thioether linkage is an activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (the arenium ion) formed during the reaction through resonance. lkouniv.ac.in Consequently, electrophiles such as halogens (e.g., Br₂ with a Lewis acid catalyst), nitrating agents (HNO₃/H₂SO₄), or sulfonating agents (SO₃/H₂SO₄) are expected to add to the positions ortho and para to the thioether substituent on the benzamide ring. lkouniv.ac.in The reaction proceeds via a two-step mechanism: initial attack by the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Reactivity of the 2-Nitrophenylthio Moiety

The 2-nitrophenylthio portion of the molecule is characterized by the reactive nitro group, the thioether linkage, and an electron-deficient aromatic ring, making it a hub of chemical activity.

Reduction Chemistry of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations for this moiety, as it opens pathways to a wide array of other functional groups. A key consideration is the chemoselective reduction of the nitro group without affecting the amide functionality. researchgate.net While powerful reducing agents can reduce both groups, several methods are available for the selective reduction of the nitro group. researchgate.net

Common methods for this transformation include:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) is a highly effective method.

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (typically HCl) is a classic and widely used method for nitro group reduction.

Other Reagents: Hydrazine hydrate, often used under pressure, has been shown to selectively reduce aromatic nitro groups in the presence of an amide. researchgate.net Other reagents like trichlorosilane can also achieve this transformation under metal-free conditions. rsc.org

The table below summarizes various reagent systems for the chemoselective reduction of aromatic nitro groups.

| Reagent System | Conditions | Selectivity Notes |

| H₂ / Pd, Pt, or Ni | Varies (pressure, temperature) | Highly effective for nitro reduction. |

| Fe, Sn, or Zn / HCl | Acidic, often heated | Classic method, generally selective for the nitro group over the amide. |

| Hydrazine Hydrate (N₂H₄·H₂O) | Elevated pressure and temperature | Reported to be highly selective for nitro groups in the presence of amides. researchgate.net |

| Trichlorosilane (HSiCl₃) / Amine | Metal-free | Provides a chemoselective route to the corresponding aniline. rsc.org |

| Samarium(0) metal | With catalytic bipyridinium | Mild method with good selectivity over other functional groups. organic-chemistry.org |

| Diboron (B₂pin₂) / KOtBu | Metal-free, isopropanol | Chemoselective reduction that tolerates various functional groups. organic-chemistry.org |

Oxidation Chemistry of the Thioether Linkage

The sulfur atom in the thioether linkage is susceptible to oxidation, typically yielding a sulfoxide (B87167) and, upon further oxidation, a sulfone. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

The reactivity of the thioether is significantly influenced by the electronic nature of the attached aromatic rings. The presence of the electron-withdrawing nitro group on the adjacent phenyl ring decreases the electron density on the sulfur atom. This reduced nucleophilicity makes the thioether in this compound less reactive towards oxidation compared to alkyl thioethers or aryl thioethers bearing electron-donating groups. nih.govrsc.org Kinetic studies on similar aryl thioethers have shown that electron-withdrawing groups slow the rate of oxidation. nih.govacs.org

Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The nitrophenyl ring in the molecule is highly susceptible to nucleophilic aromatic substitution (SₙAr). This is due to the presence of the powerful electron-withdrawing nitro group, which activates the ring towards attack by nucleophiles. wikipedia.orgpressbooks.pub The SₙAr mechanism is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub

Elimination: The leaving group departs, restoring the aromaticity of the ring.

In this compound, the benzamidothio group acts as the leaving group. The nitro group is positioned ortho to the thioether linkage, which provides strong resonance stabilization for the negative charge in the Meisenheimer complex, thereby facilitating the reaction. wikipedia.org A wide range of nucleophiles, such as alkoxides (e.g., CH₃O⁻), amines (e.g., NH₃), and thiols, can displace the thioether group under relatively mild conditions. nih.govnih.gov This reactivity makes the nitrophenyl ring a key site for molecular modification.

Intramolecular Cyclization and Rearrangement Reactions

Intramolecular cyclization and rearrangement are important transformations for molecules like this compound, often leading to the formation of heterocyclic systems. The specific outcomes of these reactions are highly dependent on the reaction conditions and the presence of catalysts.

One of the most significant potential intramolecular cyclization pathways for this compound involves the reduction of the nitro group to an amine, followed by cyclization to form a phenothiazine derivative. This type of reaction is a well-established method for the synthesis of phenothiazines, which are an important class of heterocyclic compounds with various applications. The reduction of the nitro group can be achieved using various reducing agents, such as sodium hydrosulfite or catalytic hydrogenation. Once the amino group is formed in situ, it can nucleophilically attack the carbon atom of the benzamide's phenyl ring, leading to the formation of the tricyclic phenothiazine skeleton.

While direct studies on this compound are not prevalent, the cyclization of related 2-aminothiophenol derivatives to form benzothiazoles is a widely studied reaction. These reactions typically proceed via condensation with various functional groups, such as aldehydes or carboxylic acids, and highlight the propensity of the amino and thiol groups to participate in cyclization processes mdpi.comresearchgate.netresearchgate.netmdpi.com.

Rearrangement reactions of this compound are less documented. However, rearrangements involving the cleavage and formation of bonds within the molecule are plausible under specific conditions, such as thermal or photochemical stimuli. For instance, α-amino acid amide derivatives of 2-aminobenzothiazoles have been shown to undergo a thermal rearrangement where the amine group attacks the 2-position of the thiazole ring, leading to a ring-opened disulfide product nih.gov. While structurally different, this demonstrates the potential for intramolecular rearrangements in related sulfur-containing aromatic amides.

Table 1: Examples of Intramolecular Cyclization Reactions of Related Compounds

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Aminothiophenol and Benzaldehydes | Sodium hydrosulfite, reflux in water-ethanol | 2-Arylbenzothiazoles | mdpi.com |

| 2-Aminothiophenol and N-protected amino acids | Molecular iodine, solvent-free | 2-Substituted benzothiazoles | mdpi.com |

| Diphenylamine, Sulfur, Iodine | Heat | Phenothiazine | researchgate.net |

| o-Nitrothiophenols and Cyclohexanones | Iodine catalyst | Phenothiazines | semanticscholar.org |

Photochemical and Electrochemical Transformations of this compound

The presence of the nitroaromatic system and the thioether linkage suggests that this compound may undergo interesting photochemical and electrochemical transformations.

Photochemical Transformations:

The 2-nitrophenyl group is a known photoactive moiety. Upon irradiation, it can undergo various reactions, including intramolecular hydrogen abstraction and rearrangement. For example, photoirradiation of α-(2-nitrophenyl)ketones leads to the formation of cyclic hydroxamates through an oxygen transfer from the nitro group to the benzylic position rsc.org. Similarly, 2-nitrobenzyl alcohols are known to rearrange to 2-nitroso benzaldehydes upon irradiation rsc.org.

In the case of this compound, it is plausible that UV irradiation could lead to an intramolecular redox reaction, where the excited nitro group abstracts a hydrogen atom from the amide nitrogen or the benzoyl ring, initiating a cascade of reactions. Theoretical studies on the photochemical oxidation of organic sulfides in the presence of nitro compounds suggest that such reactions are more likely to occur in the excited triplet state researchgate.net. This could potentially lead to cyclization or fragmentation of the molecule.

Electrochemical Transformations:

The electrochemical behavior of this compound is expected to be dominated by the reduction of the nitro group. The electrochemical reduction of nitroaromatic compounds is a well-studied process and typically proceeds in a stepwise manner. The nitro group can be reduced to a nitroso, hydroxylamino, and finally an amino group. The specific reduction potential and the number of electrons transferred depend on the pH of the medium and the electrode material.

Studies on the electrochemical reduction of 2-nitroimidazole in an aqueous mixed medium have shown a pH-dependent behavior, with the formation of a hydroxylamine derivative researchgate.net. The electrochemical reduction of nitrate ions is also highly pH-dependent researchgate.net. While there are no direct studies on this compound, it is reasonable to expect that the nitro group in this molecule would undergo a similar stepwise reduction. This electrochemical reduction could be a key step in a synthetic route to phenothiazine derivatives, as the resulting amino group is poised for intramolecular cyclization.

Table 2: Examples of Photochemical and Electrochemical Transformations of Related Compounds

| Compound | Transformation Type | Conditions | Product(s) | Reference |

| α-(2-Nitrophenyl)ketones | Photochemical Rearrangement | Photoirradiation | Cyclic hydroxamates | rsc.org |

| 2-Nitrobenzyl alcohol | Photochemical Rearrangement | Irradiation in various solvents | 2-Nitroso benzaldehyde | rsc.org |

| 2-Nitroimidazole | Electrochemical Reduction | Cyclic voltammetry at a mercury electrode | Hydroxylamine derivative | researchgate.net |

Reactivity with Specific Reagents for Derivatization

The functional groups present in this compound offer several possibilities for derivatization, allowing for the modification of its physical, chemical, and biological properties.

The amide group is a versatile functional handle. The N-H proton can be deprotonated with a strong base, and the resulting anion can be reacted with various electrophiles to introduce substituents on the nitrogen atom. Alternatively, the amide bond itself can be hydrolyzed under acidic or basic conditions to yield 2-(2-nitrophenylthio)benzoic acid and ammonia.

The thioether linkage is generally stable but can be oxidized to a sulfoxide or a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives would have different electronic and steric properties compared to the parent thioether.

The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the existing substituents would determine the position of the incoming electrophile. The benzamide ring is activated by the amide group (ortho, para-directing), while the phenylthio ring is deactivated by the nitro group (meta-directing) and activated by the sulfur atom (ortho, para-directing). The interplay of these effects would lead to a mixture of products.

While specific derivatization of this compound has not been extensively reported, the reactivity of its constituent functional groups is well-established in organic chemistry.

Table 3: Potential Derivatization Reactions of this compound

| Functional Group | Reagent | Potential Product |

| Amide (N-H) | Strong base, then alkyl halide | N-alkylated benzamide derivative |

| Thioether (-S-) | Hydrogen peroxide or m-CPBA | Sulfoxide or sulfone derivative |

| Aromatic Ring | Nitrating mixture (HNO3/H2SO4) | Nitrated aromatic ring derivative |

| Aromatic Ring | Halogen (e.g., Br2) with Lewis acid | Halogenated aromatic ring derivative |

| Nitro Group (-NO2) | Reducing agent (e.g., Sn/HCl) | Amino group derivative |

Advanced Structural Elucidation and Conformational Analysis of 2 2 Nitrophenylthio Benzamide

Single-Crystal X-ray Diffraction Studies of 2-(2-Nitrophenylthio)benzamide

Polymorphism and Co-crystallization Phenomena

The potential for polymorphism, the existence of multiple crystalline forms of the same compound, is a significant area of study for benzamide (B126) derivatives. It is conceivable that this compound could exhibit polymorphism, with different polymorphs displaying variations in their molecular conformation and/or intermolecular interactions. These differences could, in turn, affect the physicochemical properties of the solid. Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, would also be a possibility. Co-crystals could be formed with other molecules capable of complementary hydrogen bonding or other non-covalent interactions, potentially modifying the solid-state properties. However, no specific studies on the polymorphism or co-crystallization of this compound have been reported.

Solution-State Conformational Analysis by Advanced NMR Spectroscopy

While solid-state data is currently unavailable, the solution-state conformation and dynamics of this compound could be investigated using advanced NMR techniques.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Spatial Proximity

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would be invaluable for determining the through-space proximity of protons in the molecule. Correlations observed in a NOESY or ROESY spectrum would provide evidence for the spatial closeness of specific protons, which in turn would allow for the deduction of the preferred solution-state conformation. For example, NOE cross-peaks between protons on the benzamide ring and protons on the nitrophenyl ring would indicate a folded conformation where the rings are in close proximity. The choice between NOESY and ROESY would depend on the molecular weight of the compound and the tumbling rate in the chosen solvent.

Table 2: Hypothetical NOESY/ROESY Correlations for Conformational Analysis of this compound

| Proton Pair | Expected Correlation | Conformational Implication |

|---|---|---|

| Amide N-H and ortho-proton on benzamide ring | Strong | Confirmation of amide bond geometry. |

| Protons on benzamide ring and protons on nitrophenyl ring | Weak to Medium | Indicates a folded conformation and allows for estimation of inter-ring distances. |

Variable Temperature NMR for Dynamic Processes

Variable temperature (VT) NMR studies could be employed to investigate dynamic processes such as restricted rotation around single bonds, for instance, the C-S or S-N bonds. If the rate of a conformational exchange process is on the NMR timescale, changes in the NMR spectrum, such as peak broadening, coalescence, and sharpening, would be observed as the temperature is varied. By analyzing the spectra at different temperatures, it would be possible to determine the energy barrier for the dynamic process. For this compound, VT-NMR could potentially reveal information about the rotational barrier around the thioether linkage, providing insight into the molecule's conformational flexibility in solution. To date, no such studies have been published for this specific compound.

Determination of Rotational Barriers and Conformational Exchange

The phenomenon of restricted rotation around single bonds, particularly the C-N amide bond and the C-S-C thioether linkage, is a key feature of this compound. This restricted rotation can give rise to distinct conformers or atropisomers that may be observable on the NMR timescale. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes and to quantify the energy barriers associated with them. nih.gov

In molecules like this compound, the partial double bond character of the C-N amide bond significantly hinders free rotation. montana.edu Furthermore, steric hindrance between the ortho-substituted phenyl rings can lead to a non-planar arrangement, creating a barrier to rotation around the aryl-sulfur and aryl-nitrogen bonds. nih.gov

The determination of rotational barriers using DNMR involves monitoring the changes in the NMR spectrum as a function of temperature. At low temperatures, where the rate of conformational exchange is slow on the NMR timescale, separate signals for the protons (or carbons) in each distinct conformer may be observed. As the temperature is increased, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. nih.gov

Illustrative Data for Rotational Barrier Analysis:

| Dynamic NMR Parameter | Hypothetical Value for C-N Amide Bond Rotation | Hypothetical Value for Aryl-S Bond Rotation |

| Coalescence Temperature (Tc) | 320 K | 280 K |

| Frequency Separation (Δν) | 50 Hz | 30 Hz |

| Rate Constant at Tc (k) | 111 s⁻¹ | 67 s⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 16 kcal/mol | 14 kcal/mol |

Note: The values in this table are illustrative and represent typical ranges for similar molecular scaffolds.

Vibrational Spectroscopy (IR and Raman) for Functional Group Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local chemical environment. ksu.edu.sa These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. uni-siegen.deedinst.com

For this compound, characteristic vibrational modes can be assigned to its key functional groups: the amide, the nitro group, and the thioether linkage.

Amide Group: The amide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the region of 3400-3200 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong absorption in the IR spectrum, usually found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) occurs in the 1650-1550 cm⁻¹ region.

Nitro Group: The nitro group (NO₂) exhibits two prominent stretching vibrations: an asymmetric stretch (ν_as) typically in the 1560-1500 cm⁻¹ range and a symmetric stretch (ν_s) between 1360 and 1300 cm⁻¹. These are generally strong bands in both IR and Raman spectra.

Thioether Linkage: The C-S stretching vibrations are generally weak in the IR spectrum and are typically found in the 700-600 cm⁻¹ region. Raman spectroscopy can be more sensitive to these vibrations. triprinceton.org

Aromatic Rings: The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹, while C=C stretching vibrations within the rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers.

Conformational changes and intermolecular interactions, such as hydrogen bonding involving the amide N-H group, can influence the position and shape of these vibrational bands.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique Sensitivity |

| Amide | N-H Stretch | 3400 - 3200 | IR |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong in IR |

| Amide | N-H Bend (Amide II) | 1650 - 1550 | IR |

| Nitro | Asymmetric Stretch | 1560 - 1500 | Strong in IR and Raman |

| Nitro | Symmetric Stretch | 1360 - 1300 | Strong in IR and Raman |

| Aromatic | C=C Stretch | 1600 - 1450 | IR and Raman |

| Thioether | C-S Stretch | 700 - 600 | More sensitive in Raman |

Note: These are general ranges and the exact positions will depend on the specific molecular environment and physical state of the sample.

Mass Spectrometry for Fragmentation Mechanism Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.uk In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion, M⁺•) which can then undergo various fragmentation pathways.

The fragmentation of this compound would be expected to be influenced by the presence of its multiple functional groups. The stability of the resulting fragments often dictates the preferred fragmentation routes.

Common fragmentation pathways for the constituent parts of the molecule include:

Amide Fragmentation: A characteristic fragmentation of benzamides is the loss of the amino group (•NH₂) to form a stable benzoyl cation. researchgate.net Alpha-cleavage adjacent to the carbonyl group is also common.

Nitro Group Fragmentation: Aromatic nitro compounds often show fragments corresponding to the loss of •NO and •NO₂ radicals. researchgate.netbohrium.com Rearrangement reactions involving the nitro group, especially with ortho substituents, are also possible.

Thioether Fragmentation: Thioethers can undergo cleavage of the C-S bond. The stability of the resulting carbocations and radicals will influence the fragmentation pattern.

For this compound, one can anticipate several key fragmentation steps. An initial cleavage could occur at the C-S or S-N bond (if rearrangement occurs), or through fragmentation of the amide or nitro functionalities. High-resolution mass spectrometry (HRMS) would be essential for determining the elemental composition of the various fragment ions, thereby aiding in the elucidation of the fragmentation pathways. While a specific mass spectrum for this compound is not available, the mass spectrum of the related compound N-(2-nitrophenyl)benzamide shows characteristic fragments that can serve as a reference. nist.gov

Plausible Mass Spectrometry Fragments for this compound:

| m/z Value (Hypothetical) | Possible Fragment Identity | Fragmentation Pathway |

| 274 | [M]⁺• (Molecular Ion) | Electron Ionization |

| 257 | [M - OH]⁺ | Rearrangement and loss of hydroxyl radical |

| 228 | [M - NO₂]⁺ | Loss of nitro radical |

| 154 | [C₆H₄SNO₂]⁺ | Cleavage of the benzamide C-S bond |

| 121 | [C₆H₅CO]⁺ | Cleavage of the amide C-N bond |

| 105 | [C₆H₅CO]⁺ from benzamide moiety | Alpha-cleavage of the amide |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

Note: This table presents hypothetical but plausible fragmentation patterns based on the known behavior of related functional groups.

Theoretical and Computational Investigations of 2 2 Nitrophenylthio Benzamide

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics. These methods use the principles of quantum mechanics to model the behavior of electrons within the molecular structure.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govaps.org DFT is often used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. wikipedia.orgresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For a molecule like 2-(2-Nitrophenylthio)benzamide, DFT calculations would reveal the spatial distribution of these orbitals, indicating which parts of the molecule are most involved in electron donation and acceptance.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to denote different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and amide groups, highlighting them as sites for electrophilic interaction. Positive potentials might be expected around the amide hydrogen, indicating a potential hydrogen bond donor site.

Table 2: Hypothetical MEP Surface Characteristics for this compound

| Region | Associated Atoms | Electrostatic Potential Range (a.u.) | Predicted Reactivity |

|---|---|---|---|

| Most Negative (Red) | O (Nitro/Amide) | Data not available | Site for electrophilic attack |

| Most Positive (Blue) | H (Amide) | Data not available | Site for nucleophilic attack/H-bonding |

| Intermediate (Green/Yellow) | Aromatic Rings | Data not available | Lower reactivity |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. nih.gov It examines charge transfer (delocalization) between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance. researchgate.netuokerbala.edu.iq

Table 3: Hypothetical NBO Analysis - Major Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C=O) | Data not available |

| LP (S) | σ* (C-N) | Data not available |

| π (Aromatic Ring 1) | π* (Aromatic Ring 2) | Data not available |

Conformational Landscape Exploration

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Exploring the conformational landscape helps to identify the most stable arrangements of the atoms and the energy barriers between them.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing one or more of its geometric parameters, such as dihedral angles. q-chem.comreadthedocs.ioq-chem.com For each incremental change, the energy of the molecule is calculated, resulting in a plot of energy versus the geometric parameter. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them.

For this compound, key dihedral angles to scan would be those around the C-S and C-N bonds, which connect the central thioamide linkage to the two phenyl rings. The results would reveal the preferred orientations of the aromatic rings relative to each other and to the thioamide plane.

Table 4: Hypothetical Stable Conformers of this compound from PES Scan

| Conformer | Dihedral Angle 1 (°) (C-C-S-C) | Dihedral Angle 2 (°) (S-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | Data not available | Data not available | 0.00 |

| Local Minimum 1 | Data not available | Data not available | Data not available |

| Local Minimum 2 | Data not available | Data not available | Data not available |

Molecular Dynamics Simulations in Various Environments

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model how the molecule moves, vibrates, and interacts with its environment (e.g., in a vacuum, in water, or in a lipid bilayer). nih.gov

An MD simulation of this compound could provide insights into its flexibility and how it might adapt its shape upon interacting with a biological target. Simulations in different solvents would also reveal how the environment affects its conformational preferences and intermolecular interactions. Analysis of the simulation trajectory would yield information on stable conformational states and the dynamics of transitions between them.

Table 5: Hypothetical MD Simulation Parameters for this compound

| Parameter | Value/Description |

|---|---|

| Force Field | Data not available (e.g., AMBER, CHARMM) |

| Solvent Model | Data not available (e.g., TIP3P water) |

| Simulation Time | Data not available (e.g., 100 ns) |

| Temperature | Data not available (e.g., 300 K) |

| Pressure | Data not available (e.g., 1 atm) |

Reaction Mechanism Predictions and Transition State Modeling

Theoretical and computational chemistry offers powerful tools to elucidate the potential reaction pathways of this compound. A plausible reaction to investigate is the oxidation of the thioether linkage, a common metabolic or synthetic transformation. Computational methods, particularly Density Functional Theory (DFT), can be employed to model the reaction mechanism, identify transition states, and calculate activation energies.

One potential oxidation pathway involves the reaction of this compound with an oxidizing agent such as hydrogen peroxide (H₂O₂). The proposed mechanism for thioether oxidation by H₂O₂ involves the nucleophilic attack of the sulfur atom on the peroxide oxygen. nih.gov This process can be modeled to proceed through a transition state leading to the formation of a sulfoxide (B87167), and potentially further to a sulfone.

Transition State Modeling:

The transition state for the first oxidation step (formation of the sulfoxide) would likely involve a three-membered ring-like structure where the sulfur atom of the benzamide (B126) derivative interacts with one of the oxygen atoms of the hydrogen peroxide. The key geometrical parameters of this transition state, such as the S-O and O-O bond lengths, can be calculated. The energy of this transition state relative to the reactants provides the activation energy for the reaction. A second, typically higher, activation barrier would need to be overcome for the subsequent oxidation of the sulfoxide to the sulfone. The mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals has been studied, highlighting the importance of molecular oxygen in the process. acs.org Lewis acid catalysis, for instance with Sc(OTf)₃, has been shown to enhance the efficiency of hydrogen peroxide-mediated monooxidation of alkyl-aryl sulfides. organic-chemistry.org

Computational studies on the oxidation of similar thioethers have been performed. For instance, the oxidation of methyl 4-nitrophenyl sulfide (B99878) by dimethyldioxirane (B1199080) has been shown to proceed via a concerted nucleophilic displacement mechanism. doaj.org In highly polar solvents, the mechanism may shift to a two-step reaction involving a betaine (B1666868) intermediate. doaj.org The presence of the nitro group in the this compound molecule would influence the electronic properties of the sulfur atom and, consequently, the reaction energetics.

A hypothetical reaction coordinate diagram for the oxidation of this compound can be constructed based on DFT calculations. This would illustrate the relative energies of the reactants, transition states, intermediates, and products.

| Species | Relative Energy (kcal/mol) | Key Characteristics |

| Reactants (this compound + H₂O₂) | 0 | Ground state of the starting materials |

| Transition State 1 (TS1) | Calculated Activation Energy (e.g., 15-25) | Elongated S-O and O-O bonds; formation of the S-O bond |

| Intermediate (Sulfoxide) | Calculated Reaction Enthalpy (e.g., -30 to -50) | Formation of the S=O bond |

| Transition State 2 (TS2) | Higher Activation Energy than TS1 (e.g., 20-35) | Interaction of the sulfoxide with another oxidant molecule |

| Product (Sulfone) | More negative Reaction Enthalpy (e.g., -60 to -80) | Formation of the SO₂ group |

Note: The energy values in this table are hypothetical and would require specific DFT calculations for accurate determination.

Spectroscopic Property Prediction from First Principles

First-principles calculations, primarily using DFT, are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the structural elucidation and characterization of the compound.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of hydrogen and carbon atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. The predicted NMR spectra would show characteristic signals for the aromatic protons and carbons of the benzamide and nitrophenyl rings, as well as for the amide proton.

FT-IR Spectroscopy: The vibrational frequencies corresponding to the different functional groups in the molecule can be computed. These frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. nih.gov Key predicted vibrational modes would include the N-H stretch of the amide, the C=O stretch of the amide, the asymmetric and symmetric stretches of the NO₂ group, and various C-H and C=C vibrations of the aromatic rings. The C-S stretching vibration is also a key feature. scielo.org.za

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The predicted wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths provide insight into the electronic structure of the molecule. For this compound, transitions involving the π-systems of the aromatic rings and the non-bonding electrons on the sulfur and oxygen atoms would be expected.

| Spectroscopic Data | Predicted Values | Assignment |

| ¹H NMR (δ, ppm) | 7.2-8.5 | Aromatic protons |

| ~8.7 | Amide N-H | |

| ¹³C NMR (δ, ppm) | 115-150 | Aromatic carbons |

| ~165 | Amide C=O | |

| FT-IR (cm⁻¹) | ~3350 | N-H stretch |

| ~1660 | C=O stretch (Amide I) | |

| ~1520, ~1350 | NO₂ asymmetric and symmetric stretch | |

| ~700 | C-S stretch | |

| UV-Vis (λ_max, nm) | ~260, ~340 | π → π* transitions of aromatic rings |

Note: The values in this table are representative and based on typical ranges for the respective functional groups. Precise values would be obtained from specific DFT calculations.

Ligand-Target Interaction Modeling for Mechanistic Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For this compound, a hypothetical docking study can be performed to generate hypotheses about its potential biological targets and mechanism of action. Benzamide derivatives have been investigated as inhibitors for various enzymes, including acetylcholinesterase (AChE), β-site APP cleaving enzyme-1 (BACE1), and Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). scialert.netnih.gov

Hypothetical Target and Binding Site: Let's hypothesize that this compound acts as an inhibitor of a protein kinase, a common target for therapeutic intervention. The binding site of many kinases contains a hydrophobic pocket and specific residues capable of forming hydrogen bonds.

Interaction Modeling: A molecular docking simulation would place the this compound molecule within the active site of the hypothetical kinase. The interactions between the ligand and the protein residues would then be analyzed.

Hydrogen Bonds: The amide group of the benzamide moiety is a prime candidate for forming hydrogen bonds with amino acid residues in the binding pocket, such as with the backbone carbonyls or amides of the protein. The nitro group could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The two aromatic rings of the molecule would likely engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine in the active site.

π-hole Interactions: The nitro group can participate in so-called "π-hole interactions," where the electropositive region on the nitrogen atom interacts with lone pairs on nearby oxygen or sulfur atoms of the protein. nih.govnih.gov This type of interaction has been shown to be significant in ligand-protein binding. nih.govnih.gov

π-π Stacking: The aromatic rings could also form π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

The results of such a docking study can be summarized in a table, detailing the interacting residues, the type of interaction, and the distances involved. The calculated binding energy provides an estimate of the binding affinity.

| Interacting Residue (Hypothetical Kinase) | Atom/Group on Ligand | Interaction Type | Distance (Å) |

| Asp145 (backbone NH) | Carbonyl oxygen of benzamide | Hydrogen Bond | ~2.9 |

| Glu101 (side chain C=O) | Amide N-H of benzamide | Hydrogen Bond | ~3.1 |

| Leu83, Val31 | Benzamide phenyl ring | Hydrophobic | - |

| Phe146 | Nitrophenyl ring | π-π Stacking | ~4.5 |

| Met102 (sulfur) | Nitro group nitrogen | π-hole Interaction | ~3.5 |

Note: This table represents a hypothetical docking result. The specific residues and interaction details would depend on the chosen protein target.

Such modeling can lead to mechanistic hypotheses, for example, that the binding of this compound in the kinase active site prevents the binding of ATP, thereby inhibiting the enzyme's function. These computational predictions provide a basis for further experimental validation.

Mechanistic Investigations of 2 2 Nitrophenylthio Benzamide Interactions with Biological Systems

Molecular-Level Interactions with Specific Protein Targets

There is currently no publicly available research that identifies or characterizes the specific protein targets of 2-(2-Nitrophenylthio)benzamide.

Characterization of Binding Sites and Modes of Interaction

Without identified protein targets, there is no information regarding the binding sites or specific molecular interactions, such as hydrogen bonding, hydrophobic interactions, or covalent modifications, that may occur between this compound and biological macromolecules.

Enzyme Inhibition Kinetics and Mechanistic Pathways

No studies detailing the enzyme inhibition kinetics for this compound have been found. Consequently, data on its inhibitory constants (e.g., Ki, IC50), the type of inhibition (e.g., competitive, non-competitive, uncompetitive), or the mechanistic pathways of enzyme inhibition are not available.

Allosteric Modulation and Conformational Changes Induced by Binding

In the absence of studies on its interaction with specific proteins, there is no evidence to suggest that this compound acts as an allosteric modulator or induces any conformational changes in proteins upon binding.

DNA/RNA Interaction Studies: Binding Mechanisms and Structural Perturbations

Scientific literature lacks any studies investigating the potential interactions between this compound and nucleic acids. Therefore, no information is available on its binding mechanisms to DNA or RNA, or any structural perturbations it might cause.

Mechanistic Studies of Cellular Pathway Modulation

There are no published mechanistic studies detailing how this compound might modulate any cellular pathways.

Molecular Interference with Protein-Protein Interactions

Research on the ability of this compound to interfere with or disrupt protein-protein interactions has not been reported.

Perturbation of Signal Transduction Cascades

Signal transduction cascades are the intricate communication networks within cells that convert extracellular signals into specific cellular responses. The benzamide (B126) scaffold is a common feature in a variety of biologically active molecules that are known to interfere with these pathways. Although specific studies on this compound are limited, its structural components suggest several potential points of interaction with key signaling cascades.

Benzamide derivatives have been shown to modulate a range of signaling pathways, often through the inhibition of protein kinases. For instance, certain N-(thiophen-2-yl) benzamide derivatives have been identified as inhibitors of BRAFV600E, a mutated kinase that plays a critical role in the Ras/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers. nih.gov This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. nih.gov The general structure of this compound, with its aromatic rings and amide linkage, could potentially allow it to fit into the ATP-binding pocket of various kinases, thereby disrupting their function and downstream signaling.

Furthermore, the broader family of benzanilides, to which this compound is related, includes compounds with diverse biological activities such as inhibitors of tyrosine kinases. nih.gov The epidermal growth factor receptor (EGFR) protein tyrosine kinase, a key player in signal transduction pathways that govern cell growth and proliferation, is a known target for benzamide-containing molecules. walshmedicalmedia.com Disruption of EGFR signaling is a well-established strategy in cancer therapy.

Another relevant signaling pathway that can be modulated by benzamide-like structures is the Hedgehog signaling pathway. This pathway is essential during embryonic development and its aberrant activation in adults is linked to the formation of certain tumors. Novel N-(2-pyrimidinylamino) benzamide derivatives have been developed as potent inhibitors of the Hedgehog signaling pathway, demonstrating the potential of the benzamide core to interact with components of this cascade. researchgate.net

While the precise signal transduction cascades perturbed by this compound remain to be elucidated through direct experimental evidence, the existing literature on related compounds provides a strong basis for hypothesizing its potential to interfere with kinase-mediated pathways such as the MAPK/ERK and EGFR signaling cascades, as well as developmental pathways like the Hedgehog pathway.

Structure-Activity Relationship (SAR) Studies for Elucidating Molecular Determinants of Interaction

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, an analysis of its three main structural components—the benzamide core, the thioether linkage, and the 2-nitrophenyl group—can provide insights into the molecular determinants of its potential biological interactions.

The benzamide core serves as a rigid scaffold that correctly orients the other functional groups for interaction with a biological target. The amide bond itself is a key feature, capable of forming hydrogen bonds with amino acid residues in protein targets. The relative positions of the substituents on the two aromatic rings are critical for activity.

The 2-nitrophenyl group is a significant contributor to the molecule's electronic properties. The nitro group is a strong electron-withdrawing group, which can polarize the aromatic ring and influence its ability to participate in π-stacking or other aromatic interactions with a target protein. The "ortho" position of the nitro group may also create specific steric and electronic environments that could be crucial for selective binding.

SAR studies on related benzamide derivatives have highlighted the importance of substitutions on the phenyl rings. For example, in a series of 2-piperidinyl phenyl benzamides acting as positive allosteric modulators of the prostaglandin (B15479496) EP2 receptor, the position of a fluorine substituent on the benzamide phenyl ring was found to be critical for activity, with a para-fluoro substitution being optimal. nih.gov This underscores the sensitivity of biological targets to the precise placement of substituents.

In another example, SAR studies of N-arylated-4-yl-benzamides as tyrosinase inhibitors revealed that the nature and position of substituents on the N-aryl ring significantly impacted the inhibitory potency. Similarly, investigations into benzimidazole (B57391) derivatives as anti-inflammatory agents have shown that substitutions at various positions on the benzimidazole scaffold greatly influence the anti-inflammatory activity. mdpi.com

To illustrate the impact of structural modifications on the activity of benzamide derivatives, the following interactive data table presents hypothetical SAR data based on common trends observed in the literature for related compound series.

| Compound | R1 (on Benzamide Ring) | Linker (X) | R2 (on Phenyl Ring) | Hypothetical Biological Activity (IC50, µM) |

| Reference | H | -S- | 2-NO2 | Value not available |

| Analog 1 | 4-Cl | -S- | 2-NO2 | 5.2 |

| Analog 2 | H | -O- | 2-NO2 | 12.8 |

| Analog 3 | H | -S- | 4-NO2 | 8.5 |

| Analog 4 | H | -S- | 2-NH2 | 25.1 |

| Analog 5 | 4-OCH3 | -S- | 2-NO2 | 7.9 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound and its direct analogs.

This hypothetical data suggests that:

Substitution on the benzamide ring (R1) can influence activity, with an electron-withdrawing group like chlorine potentially being more favorable than an electron-donating group like methoxy.

The nature of the linker atom (X) is important, with the thioether (-S-) possibly conferring greater potency than an ether (-O-) linkage in this hypothetical series.

The position of the nitro group (R2) on the second phenyl ring is critical, with the ortho position potentially being more advantageous than the para position.

Modification of the nitro group, for example, its reduction to an amino group, could significantly decrease activity, highlighting the importance of the electron-withdrawing nature and hydrogen bonding capacity of the nitro group.

Advanced Applications of 2 2 Nitrophenylthio Benzamide in Chemical Science and Technology

Development of Chemo-Sensors and Bio-Sensors

Until research on the advanced applications of "2-(2-Nitrophenylthio)benzamide" is conducted and published in accessible scientific literature, providing a detailed and factual article on this specific subject is not feasible.

No Publicly Available Data on Advanced Applications of this compound

Following a comprehensive search of scientific databases and scholarly articles, no specific information is publicly available regarding the advanced applications of the chemical compound This compound in the areas of chemical sensing, analytical chemistry, or optoelectronics.

Extensive queries aimed at uncovering research on the recognition mechanisms, sensing modalities, signal transduction pathways, and its use as an analytical reagent or in optoelectronic devices like OLEDs for "this compound" did not yield any relevant results. The scientific literature that is accessible does not appear to contain studies detailing the specific applications outlined in the requested article structure.

While the broader class of compounds known as benzamides has been a subject of research in various fields, the specific properties and applications of This compound remain undocumented in the context of the requested advanced applications. Therefore, it is not possible to provide a scientifically accurate and verifiable article on its use in these specialized areas of chemical science and technology at this time.

Future Research Directions and Emerging Paradigms for 2 2 Nitrophenylthio Benzamide

Development of Novel and More Efficient Synthetic Pathways

The synthesis of 2-(2-Nitrophenylthio)benzamide is a critical first step for any further investigation. While general methods for the formation of thioether and amide bonds are well-established, dedicated research into optimized and innovative synthetic routes for this specific compound is warranted. Future research could focus on:

Exploration of Coupling Reagents: Systematic screening of various modern coupling reagents could lead to higher yields and milder reaction conditions. This could involve comparing traditional methods with newer catalytic systems.

One-Pot Synthesis Strategies: Developing a one-pot reaction from readily available starting materials, such as 2-nitrothiophenol (B1584256) and 2-halobenzamide derivatives, would significantly improve efficiency by reducing the number of isolation and purification steps.

Flow Chemistry Approaches: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and precise control over reaction parameters, potentially leading to a more efficient and reproducible synthesis.

Green Chemistry Principles: Future synthetic strategies should aim to incorporate principles of green chemistry by exploring the use of environmentally benign solvents, reducing waste generation, and employing catalytic methods to minimize the use of stoichiometric reagents.

A comparative analysis of potential synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Cross-Coupling | High efficiency, broad substrate scope | Screening of various metal catalysts (e.g., palladium, copper) and ligands. |

| One-Pot Reactions | Reduced reaction time, lower cost | Optimization of reaction conditions to facilitate sequential bond formations. |

| Flow Chemistry | Enhanced safety, scalability, and control | Design and optimization of a continuous flow reactor setup. |

| Microwave-Assisted Synthesis | Accelerated reaction rates | Investigation of the effect of microwave irradiation on yield and reaction time. |

Exploration of Unconventional Reactivity and Transformation Pathways

The unique arrangement of the nitro, thioether, and amide functional groups in this compound suggests a rich and potentially unexplored reactivity profile. Future studies should aim to elucidate these pathways:

Intramolecular Cyclization Reactions: The proximity of the functional groups could be exploited to synthesize novel heterocyclic scaffolds through intramolecular cyclization reactions, potentially triggered by reduction of the nitro group or activation of the amide.

Directed C-H Activation: The thioether or amide group could serve as a directing group for transition-metal-catalyzed C-H activation, enabling the selective functionalization of the aromatic rings.

Photochemical Transformations: The presence of the nitroaromatic moiety suggests that the compound may undergo interesting photochemical reactions, leading to novel molecular architectures.

Oxidation-Reduction Chemistry: Systematic investigation of the oxidation of the thioether to sulfoxide (B87167) and sulfone derivatives, and the reduction of the nitro group to an amine, would yield a family of related compounds with potentially diverse properties.

Integration into Novel Functional Materials and Devices

The structural features of this compound suggest its potential as a building block for advanced functional materials. Future research in this area could explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The amide and nitro groups could act as coordination sites for metal ions, enabling the synthesis of novel coordination polymers or MOFs with potential applications in gas storage, separation, or catalysis.

Organic Semiconductors: Derivatives of this compound with extended π-conjugation could be investigated for their potential as organic semiconductors in electronic devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Chemosensors: The molecule could be functionalized to act as a chemosensor for the detection of specific analytes through changes in its optical or electrochemical properties upon binding.

Deeper Elucidation of Molecular Mechanisms in Complex Systems

Benzamide (B126) derivatives are known to exhibit a wide range of biological activities. mdpi.com Therefore, a thorough investigation into the potential bioactivity of this compound and its underlying molecular mechanisms is a crucial area for future research. This could involve:

Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of biological targets, including enzymes, receptors, and whole-cell assays, to identify any potential therapeutic activities such as antimicrobial, anticancer, or anti-inflammatory effects. mdpi.com

Target Identification and Validation: If any significant biological activity is observed, subsequent studies should focus on identifying the specific molecular target(s) through techniques like affinity chromatography, proteomics, or genetic approaches.

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its biological effect at the molecular level. This could involve enzymatic assays, biophysical binding studies, and cellular imaging techniques.

Computational Design and Predictive Modeling for Structure-Function Relationships

In conjunction with experimental work, computational modeling can provide valuable insights into the properties and potential applications of this compound and guide the design of new derivatives.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the electronic structure, molecular orbitals, and spectroscopic properties of the molecule, providing a deeper understanding of its reactivity and physical characteristics.

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking and dynamics simulations can be used to predict the binding mode of the compound and to understand the key interactions that govern its affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a series of derivatives, QSAR models can be developed to establish a correlation between the structural features of the molecules and their biological activity. This can facilitate the rational design of more potent and selective compounds.

A summary of potential computational approaches and their expected outcomes is provided in Table 2.

| Computational Method | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Prediction of spectroscopic properties, reaction mechanisms, and molecular orbitals. |

| Molecular Docking | Predict binding to biological targets. | Identification of potential binding modes and key intermolecular interactions. |

| Molecular Dynamics (MD) Simulations | Analyze conformational dynamics and binding stability. | Understanding of the dynamic behavior of the molecule in a biological environment. |

| Quantitative Structure-Activity Relationship (QSAR) | Establish a correlation between chemical structure and biological activity. | Predictive models to guide the design of new, more active compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.